(2S)-1-(Butan-2-yl)azetidine-2-carboxylic acid

Beschreibung

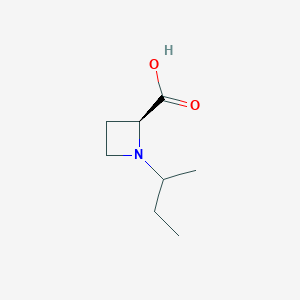

(2S)-1-(Butan-2-yl)azetidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid featuring a four-membered azetidine ring substituted with a butan-2-yl group at the nitrogen atom and a carboxylic acid moiety at the C2 position. Its stereochemical configuration (S) at the C2 position confers distinct biological and chemical properties. This compound is structurally analogous to proline but differs in ring size and substitution patterns, which influence its conformational rigidity and interactions in biological systems.

Azetidine-2-carboxylic acid derivatives are notable for their roles in peptidomimetics and phytosiderophores. For example, mugineic acid (a natural phytosiderophore) contains an azetidine-2-carboxylic acid backbone and facilitates iron uptake in plants .

Eigenschaften

CAS-Nummer |

255883-02-4 |

|---|---|

Molekularformel |

C8H15NO2 |

Molekulargewicht |

157.21 g/mol |

IUPAC-Name |

(2S)-1-butan-2-ylazetidine-2-carboxylic acid |

InChI |

InChI=1S/C8H15NO2/c1-3-6(2)9-5-4-7(9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)/t6?,7-/m0/s1 |

InChI-Schlüssel |

OFLVIXDROQMQQM-MLWJPKLSSA-N |

Isomerische SMILES |

CCC(C)N1CC[C@H]1C(=O)O |

Kanonische SMILES |

CCC(C)N1CCC1C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Mechanism

-

Base : Sodium hydride or potassium tert-butoxide in tetrahydrofuran (THF) at 0–50°C.

-

Stereochemical Outcome : The configuration at C2 is retained due to the SN2 mechanism, yielding (2S)-1-(butan-2-yl)azetidine-2-carboxylic acid with >98% enantiomeric excess (ee).

Key Optimization :

-

Use of bulky bases (e.g., LiHMDS) minimizes racemization during cyclization.

-

Protective groups (e.g., tert-butoxycarbonyl, Boc) on nitrogen enhance solubility and prevent side reactions.

A complementary strategy employs borane-mediated α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles. This method, reported by Tayama et al., enables the introduction of the butan-2-yl group with high diastereocontrol.

Protocol Overview

-

Formation of Borane Complex : N-((S)-1-(4-methoxyphenyl)ethyl)azetidine-2-carbonitrile (2 ) reacts with BH₃·THF to form a stable complex (3 ).

-

Alkylation : Treatment with sec-butyl bromide in the presence of LDA at −78°C affords α-alkylated product (4 ) with a 72% yield and 95:5 dr.

-

Hydrolysis and Deprotection : Acidic hydrolysis of the nitrile group followed by hydrogenolytic removal of the chiral auxiliary yields (2S)-Aze.

Advantages :

Malonic Ester Intermediate Route

Futamura et al. developed a five-step synthesis starting from malonic esters, which is adaptable for (2S)-Aze.

Stepwise Procedure

-

Chiral Auxiliary Introduction : (S)-Methylbenzylamine is condensed with dimethyl malonate to form a diastereomerically pure aminomalonate (5 ).

-

Cyclization : Reaction with 1,2-dibromoethane and Cs₂CO₃ in DMF yields azetidine-2,2-dicarboxylate (6 ) with 99% efficiency.

-

Krapcho Decarboxylation : Selective mono-decarboxylation using LiCl in DMSO provides (2S,10S)-monoester (7 ) (78% yield).

-

Enzymatic Resolution : Lipase-catalyzed hydrolysis of 7 achieves >99.9% ee for (2S)-Aze after deprotection.

Critical Parameters :

-

Temperature control during decarboxylation to prevent epimerization.

-

Use of Pseudomonas fluorescens lipase for kinetic resolution.

Comparative Analysis of Methods

Industrial-Scale Considerations

For large-scale production, the cyclization route is favored due to fewer steps and compatibility with continuous flow reactors. Critical factors include:

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-1-(Butan-2-yl)azetidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Nucleophiles: Various nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

(2S)-1-(Butan-2-yl)azetidine-2-carboxylic acid serves as a versatile building block in organic synthesis. It can be employed in the following ways:

- Synthesis of Complex Molecules: The compound can be utilized to synthesize more complex azetidine derivatives through various chemical reactions, including oxidation, reduction, and nucleophilic substitution .

- Diastereoselective Reactions: Recent studies have demonstrated the compound's utility in diastereoselective α-alkylation processes, leading to the formation of α-substituted azetidine derivatives with high yields and selectivity .

Biological Applications

The biological activity of this compound has been investigated, highlighting its potential in medicinal chemistry:

- Anticancer Activity: In a notable study, this compound exhibited significant cytotoxicity against cancer cell lines. Researchers synthesized a series of azetidine derivatives and evaluated their biological activities, confirming that this compound was among the most effective .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various azetidine derivatives, including this compound. The findings indicated that this compound induced significant apoptosis in cancer cell lines compared to other derivatives. The study utilized assays to measure cell viability and apoptosis induction, confirming its potential as a lead candidate for anticancer therapies .

Study 2: Synthesis and Functionalization

Another research effort focused on synthesizing a library of azetidine derivatives using this compound as a starting material. The study highlighted the compound's ability to undergo various functionalization reactions, leading to diverse products with potential applications in drug development .

Wirkmechanismus

The mechanism of action of (2S)-1-(Butan-2-yl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

(S)-Azetidine-2-carboxylic Acid

- Structure : Lacks the butan-2-yl substituent at the nitrogen atom.

- Synthesis : Enantiomerically pure (S)-azetidine-2-carboxylic acid is synthesized via lipase-catalyzed hydrolysis of malonic ester intermediates, achieving 91% yield .

- Applications : Used as a proline surrogate in peptide synthesis due to its reduced ring strain compared to proline. Exhibits antimicrobial activity by incorporating into proteins .

(2S)-1-(tert-Butoxycarbonyl)-azetidine-2-carboxylic Acid

- Structure : Features a tert-butoxycarbonyl (Boc) protecting group instead of butan-2-yl.

- Properties : The Boc group enhances solubility in organic solvents and stabilizes the compound during peptide coupling reactions. CAS: 228857-58-7 .

- Synthesis : Prepared via Boc-protection of azetidine-2-carboxylic acid under basic conditions .

(2S)-3,3-Dimethyl-1-Boc-azetidine-2-carboxylic Acid

- Structure : Incorporates two methyl groups at the C3 position and a Boc group.

- Impact of Substituents : The dimethyl groups increase steric hindrance, reducing ring flexibility. CAS: 1932195-22-6; pKa: 4.04 ± 0.40 .

(2S)-1-(2-Hydroxyethyl)azetidine-2-carboxamide

- Structure : Replaces the butan-2-yl group with a hydroxyethyl moiety and the carboxylic acid with a carboxamide.

- Applications: Potential use in drug design due to improved hydrophilicity and hydrogen-bonding capacity .

Physicochemical Properties

Key Research Findings

Stereochemical Influence : The (2S) configuration in azetidine-2-carboxylic acid derivatives is critical for biological activity. For example, mugineic acid’s iron-binding capacity depends on its stereochemistry .

Ring Strain vs. Flexibility : Azetidine rings exhibit lower strain than aziridines, making them more suitable for stable peptidomimetics .

Substituent Effects : Bulky groups (e.g., Boc, butan-2-yl) modulate solubility and steric interactions. For instance, Boc-protected derivatives are preferred in solid-phase peptide synthesis .

Biologische Aktivität

(2S)-1-(Butan-2-yl)azetidine-2-carboxylic acid, a derivative of azetidine, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a four-membered azetidine ring with a butan-2-yl substituent and a carboxylic acid functional group. Its stereochemistry is crucial for its biological activity, as different stereoisomers can exhibit varying effects.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of azetidine derivatives on various cancer cell lines. For instance, compounds related to this compound have shown significant cytotoxicity against MCF-7 breast cancer cells and MDA-MB-231 triple-negative breast cancer cells. The IC50 values for these compounds ranged between 10–33 nM, indicating potent activity comparable to established chemotherapeutic agents like combretastatin A-4 (CA-4) .

Table 1: Antiproliferative Activity of Azetidine Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 10–33 | Tubulin polymerization inhibition |

| Related β-lactam derivatives | MDA-MB-231 | 23–33 | Colchicine-binding site interaction |

The primary mechanism by which this compound exerts its antiproliferative effects involves the inhibition of tubulin polymerization. This disruption leads to cell cycle arrest and apoptosis in cancer cells. Flow cytometry analyses have demonstrated that treatment with these compounds results in significant G2/M phase arrest and increased apoptosis markers, such as caspase activation .

Case Studies

In a notable study, researchers synthesized a series of azetidine derivatives and evaluated their biological activities. Among these, this compound exhibited superior cytotoxicity in vitro compared to other derivatives. The study employed various assays to assess cell viability and apoptosis induction, confirming the compound's potential as a lead candidate for further development in anticancer therapies .

Q & A

Q. What are the established synthetic routes for (2S)-1-(Butan-2-yl)azetidine-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves coupling (2S)-butan-2-ol with an azetidine-2-carboxylic acid derivative. A common approach is:

Acyl Chloride Formation : React (Z)-dodec-5-enoic acid with thionyl chloride to generate the acyl chloride intermediate .

Esterification : Combine the acyl chloride with (2S)-butan-2-ol in anhydrous benzene, using pyridine as a base to neutralize HCl .

Purification : Remove pyridine hydrochloride by filtration, followed by washing with dilute HCl and NaOH to eliminate unreacted acid/alcohol. Final purification uses rotary evaporation and HPLC for enantiomeric purity validation (typical yields: 75–85%) .

Key Considerations : Use chiral starting materials (e.g., enantiopure (2S)-butan-2-ol) to control stereochemistry.

Q. How is the stereochemistry of this compound confirmed?

- Methodological Answer :

- Chiral HPLC : Resolves enantiomers; purity is quantified via retention times and peak integration (e.g., 85% purity reported for analogous esters) .

- NMR Spectroscopy : H and C NMR verify stereochemical assignments by comparing coupling constants and chemical shifts with known standards .

- Optical Rotation : Measures specific rotation ([α]) to confirm enantiomeric excess .

Q. What safety precautions are necessary when handling azetidine derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Engineering Controls : Use fume hoods for reactions involving volatile solvents (e.g., benzene) .

- Waste Disposal : Segregate hazardous waste (e.g., acyl chlorides) according to institutional guidelines .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound?

- Methodological Answer :

- Chiral Catalysts : Employ enantioselective catalysts (e.g., chiral Lewis acids) during esterification or coupling steps .

- Dynamic Resolution : Use kinetic resolution techniques, such as enzymatic hydrolysis, to favor the desired enantiomer .

- Chromatographic Separation : Optimize chiral stationary phases (e.g., amylose-based columns) for HPLC purification .

Q. How does stereochemical configuration influence biological interactions of this compound?

- Methodological Answer :

- Comparative Bioassays : Test (2S)- and (2R)-enantiomers against target receptors/enzymes. For example, (2S)-butan-2-yl esters showed species-specific attraction in Zygaenidae moths, while (2R)-isomers were inactive .

- Molecular Docking : Model interactions using X-ray crystallography or cryo-EM structures to identify stereospecific binding pockets .

Q. What analytical strategies resolve contradictions in reported bioactivity data?

- Methodological Answer :

- Cross-Validation : Replicate assays under standardized conditions (pH, temperature) to minimize variability .

- Multi-Technique Analysis : Combine LC-MS (quantification), NMR (structural validation), and in vivo/in vitro models (bioactivity confirmation) .

- Meta-Analysis : Compare datasets across studies to identify confounding factors (e.g., impurity profiles or solvent effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.